2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability . The most common methods for preparing these complexes involve dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pH levels to optimize the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: This compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chemical properties, including its solubility, stability, and reactivity. These properties make it particularly valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for researchers and developers. Ongoing studies continue to explore its potential in new and innovative ways.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13-10-3-1-2-4-11(10)14-12(15-13)9-16-5-7-18-8-6-16/h1-4H,5-9H2,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXFLNNVDAKDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.